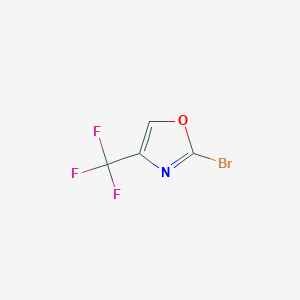
2-Bromo-4-(trifluoromethyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(trifluoromethyl)oxazole is a heterocyclic compound with the molecular formula C4HBrF3NO. It features a bromine atom and a trifluoromethyl group attached to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)oxazole typically involves the bromination of 4-(trifluoromethyl)oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.
化学反応の分析
Types of Reactions: 2-Bromo-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming 4-(trifluoromethyl)oxazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted oxazoles.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of 4-(trifluoromethyl)oxazole.
科学的研究の応用
2-Bromo-4-(trifluoromethyl)oxazole is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: Used in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Employed in the production of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.
作用機序
The mechanism by which 2-Bromo-4-(trifluoromethyl)oxazole exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom it was attached to. This process is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state and enhances the reactivity of the compound.
類似化合物との比較
2-Bromo-4-methyl-oxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Chloro-4-(trifluoromethyl)oxazole: Similar structure but with a chlorine atom instead of bromine.
4-(Trifluoromethyl)oxazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-Bromo-4-(trifluoromethyl)oxazole is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts significant electron-withdrawing properties, influencing the compound’s chemical behavior and stability.
特性
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLDYZMFAQWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-14-9 |
Source


|
| Record name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














